molecular formula C13H18ClNO B1474848 (1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol CAS No. 1692258-60-8

(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol

Cat. No.: B1474848
CAS No.: 1692258-60-8
M. Wt: 239.74 g/mol
InChI Key: RVGKQGQRKBMCOQ-UHFFFAOYSA-N
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Description

(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol: is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-4-methylbenzyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol typically involves the reaction of 2-chloro-4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chloro group or to convert the methanol group to a methyl group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Nucleophiles like amines, thiols, alkoxides

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Dechlorinated compounds, methyl derivatives

    Substitution: Amino, thio, or alkoxy derivatives

Scientific Research Applications

(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing biological processes.

Comparison with Similar Compounds

(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol: can be compared with other similar compounds such as:

  • (1-(2-Chlorobenzyl)pyrrolidin-3-yl)methanol
  • (1-(4-Methylbenzyl)pyrrolidin-3-yl)methanol
  • (1-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol

These compounds share structural similarities but differ in the position or presence of substituents, which can affect their chemical reactivity and biological activity. The unique combination of the 2-chloro and 4-methyl groups in This compound

Properties

IUPAC Name

[1-[(2-chloro-4-methylphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-2-3-12(13(14)6-10)8-15-5-4-11(7-15)9-16/h2-3,6,11,16H,4-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGKQGQRKBMCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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